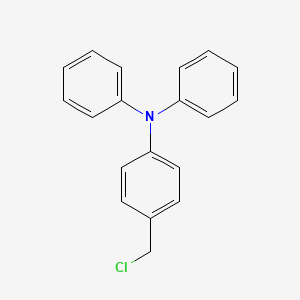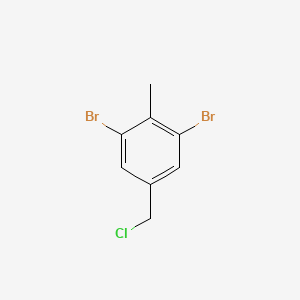
1,3-Dibromo-5-(chloromethyl)-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-5-(chloromethyl)-2-methylbenzene: is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of two bromine atoms, one chlorine atom, and one methyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
1,3-Dibromo-5-(chloromethyl)-2-methylbenzene can be synthesized through a multi-step process involving the bromination and chloromethylation of 2-methylbenzene (toluene). The typical synthetic route involves:
Bromination: Toluene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 1,3-dibromo-2-methylbenzene.
Chloromethylation: The resulting 1,3-dibromo-2-methylbenzene is then subjected to chloromethylation using formaldehyde (CH2O) and hydrochloric acid (HCl) to produce this compound.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
1,3-Dibromo-5-(chloromethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized products such as carboxylic acids.
- Reduced products such as hydrogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry:
1,3-Dibromo-5-(chloromethyl)-2-methylbenzene is used as an intermediate in organic synthesis for the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine:
In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It is also investigated for its potential use in drug development due to its unique chemical properties.
Industry:
In the industrial sector, this compound is used in the production of polymers and materials with specific properties. It is also employed in the synthesis of specialty chemicals and additives.
Mecanismo De Acción
The mechanism of action of 1,3-dibromo-5-(chloromethyl)-2-methylbenzene involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups. These reactions can alter the chemical and physical properties of the compound, making it useful for various applications.
Comparación Con Compuestos Similares
1,3-Dibromo-2-methylbenzene: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
1,3-Dichloro-5-(chloromethyl)-2-methylbenzene: Contains chlorine atoms instead of bromine, resulting in different reactivity and chemical properties.
1-Bromo-3-chloro-5-(chloromethyl)-2-methylbenzene: Contains both bromine and chlorine atoms, but in different positions, leading to variations in reactivity.
Uniqueness:
1,3-Dibromo-5-(chloromethyl)-2-methylbenzene is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. This makes it a versatile compound for various synthetic applications and research studies.
Propiedades
Fórmula molecular |
C8H7Br2Cl |
|---|---|
Peso molecular |
298.40 g/mol |
Nombre IUPAC |
1,3-dibromo-5-(chloromethyl)-2-methylbenzene |
InChI |
InChI=1S/C8H7Br2Cl/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3H,4H2,1H3 |
Clave InChI |
WOQLCUROBLUEAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1Br)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate](/img/structure/B13138430.png)




![1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13138450.png)
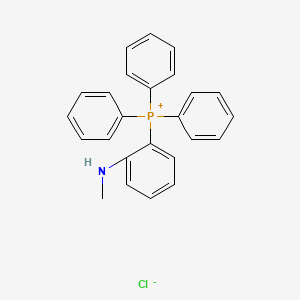

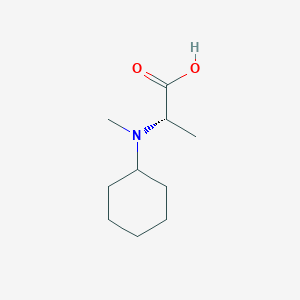
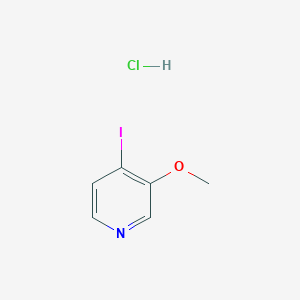
![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-methyl-](/img/structure/B13138468.png)

